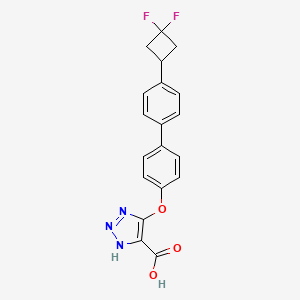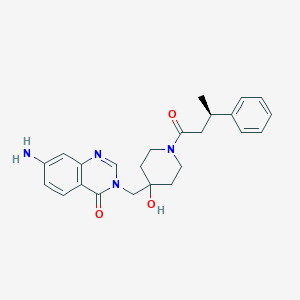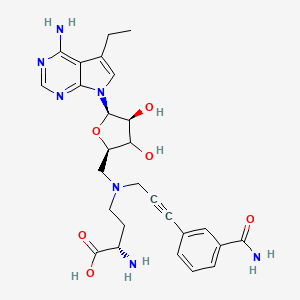
Entrectinib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Entrectinib-d4 is a deuterated form of entrectinib, a potent inhibitor of tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of entrectinib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of entrectinib-d4 involves the incorporation of deuterium atoms into the molecular structure of entrectinib. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of entrectinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecular structure.
化学反应分析
Types of Reactions
Entrectinib-d4 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
科学研究应用
Entrectinib-d4 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of entrectinib in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of entrectinib.
Drug-Drug Interactions: Assessing potential interactions between entrectinib and other drugs.
Biological Studies: Understanding the biological effects and mechanisms of action of entrectinib in various cell lines and animal models.
作用机制
Entrectinib-d4, like entrectinib, functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases A, B, and C, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase. These kinases are involved in cell proliferation and survival pathways. Inhibition of these kinases suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor growth .
相似化合物的比较
Similar Compounds
Alectinib: Another anaplastic lymphoma kinase inhibitor used in the treatment of non-small cell lung cancer.
Ceritinib: A selective anaplastic lymphoma kinase inhibitor with similar applications.
Lorlatinib: An anaplastic lymphoma kinase inhibitor with a broader range of targets.
Uniqueness
Entrectinib-d4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can provide insights into the stability, bioavailability, and metabolic pathways of entrectinib, making it a valuable tool in drug development and research.
属性
分子式 |
C31H34F2N6O2 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC 名称 |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2 |
InChI 键 |
HAYYBYPASCDWEQ-KXGHAPEVSA-N |
手性 SMILES |
[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H] |
规范 SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)







cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)



